molecular formula C10H12Cl2N2O B11963550 1-(2,5-Dichlorophenyl)-3-propylurea CAS No. 13142-17-1

1-(2,5-Dichlorophenyl)-3-propylurea

Cat. No.: B11963550
CAS No.: 13142-17-1
M. Wt: 247.12 g/mol
InChI Key: MMYJFTKRFXNJPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2,5-Dichlorophenyl)-3-propylurea is an organic compound characterized by the presence of a urea group attached to a 2,5-dichlorophenyl ring and a propyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,5-Dichlorophenyl)-3-propylurea typically involves the reaction of 2,5-dichloroaniline with propyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the urea linkage. The reaction can be represented as follows:

2,5-Dichloroaniline+Propyl isocyanateThis compound\text{2,5-Dichloroaniline} + \text{Propyl isocyanate} \rightarrow \text{this compound} 2,5-Dichloroaniline+Propyl isocyanate→this compound

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions: 1-(2,5-Dichlorophenyl)-3-propylurea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding urea derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) and potassium tert-butoxide (KOtBu) are employed.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield urea derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

    Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules.

    Biology: It has been studied for its potential biological activities, including antimicrobial and antiparasitic effects.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of bacterial and parasitic infections.

    Industry: The compound is used in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2,5-Dichlorophenyl)-3-propylurea involves its interaction with specific molecular targets. The compound can form hydrogen bonds with biological molecules, influencing their function. The exact pathways and targets are still under investigation, but it is believed that the compound’s dichlorophenyl group plays a crucial role in its biological activity .

Comparison with Similar Compounds

    1-(2,5-Dichlorophenyl)piperazine: Shares the dichlorophenyl group but has a different core structure.

    1-(2,5-Dichlorophenyl)biguanide hydrochloride: Contains a biguanide core and exhibits similar biological activities.

Uniqueness: 1-(2,5-Dichlorophenyl)-3-propylurea is unique due to its specific combination of the dichlorophenyl group and the urea linkage, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

Conclusion

This compound is a compound of significant interest due to its versatile chemical properties and potential applications in various fields. Its synthesis, chemical reactions, and biological activities continue to be areas of active research, promising new insights and applications in the future.

Properties

CAS No.

13142-17-1

Molecular Formula

C10H12Cl2N2O

Molecular Weight

247.12 g/mol

IUPAC Name

1-(2,5-dichlorophenyl)-3-propylurea

InChI

InChI=1S/C10H12Cl2N2O/c1-2-5-13-10(15)14-9-6-7(11)3-4-8(9)12/h3-4,6H,2,5H2,1H3,(H2,13,14,15)

InChI Key

MMYJFTKRFXNJPH-UHFFFAOYSA-N

Canonical SMILES

CCCNC(=O)NC1=C(C=CC(=C1)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.